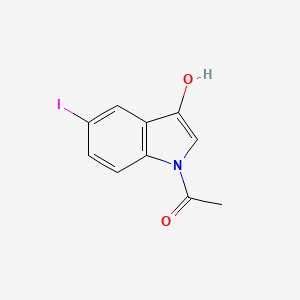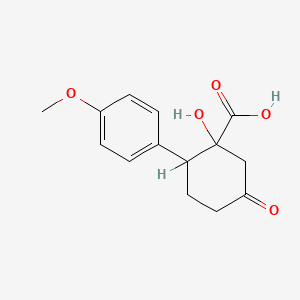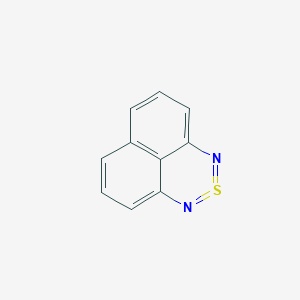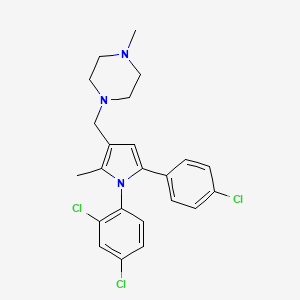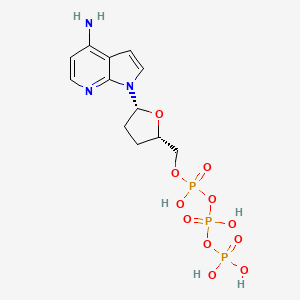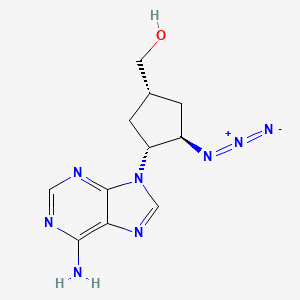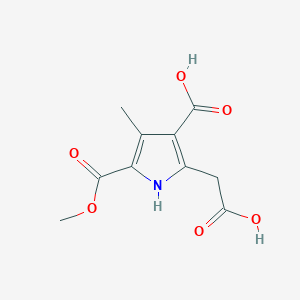
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 400236 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 400236 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 400236 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: Producing the compound in large batches, with each batch undergoing the same series of reactions and purification steps.
Continuous Processing: A more efficient method where the reactions and purification steps are carried out continuously, allowing for a steady production of the compound.
Chemical Reactions Analysis
Types of Reactions
NSC 400236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving NSC 400236 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Catalysts like palladium on carbon can be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.
Scientific Research Applications
NSC 400236 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating various diseases, particularly in the field of oncology.
Industry: NSC 400236 is used in the production of other chemicals and materials, making it valuable in industrial applications.
Mechanism of Action
The mechanism by which NSC 400236 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It can affect signaling pathways within cells, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
NSC 400236 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functions include NSC 125973 and NSC 181339.
Uniqueness: NSC 400236 may have unique properties, such as higher stability or greater efficacy in certain applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
7473-13-4 |
|---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(carboxymethyl)-5-methoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO6/c1-4-7(9(14)15)5(3-6(12)13)11-8(4)10(16)17-2/h11H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
MNFFVIJIWKSPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



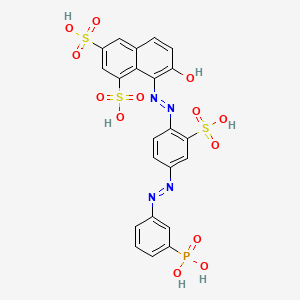

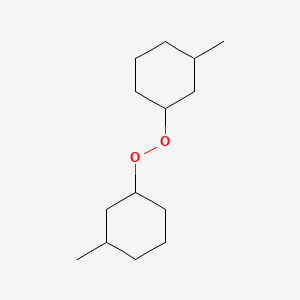
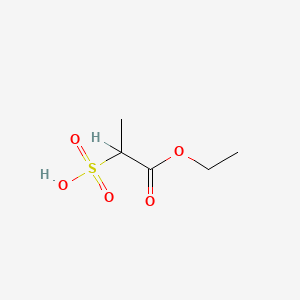
![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
